Cas no 2877664-50-9 (1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline)

1-{4-[2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group and a pyrazole moiety, linked to an isoquinoline derivative via a piperazine bridge. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The pyrimidine and pyrazole groups enhance binding affinity and selectivity, while the piperazine linker improves solubility and pharmacokinetic properties. The isoquinoline moiety may contribute to interactions with aromatic binding pockets in target proteins. Its modular design allows for further derivatization, making it a versatile intermediate for drug discovery and development.
1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline structure
2877664-50-9 structure
商品名:1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline
CAS番号:2877664-50-9
MF:C21H21N7
メガワット:371.438342809677
CID:5330569

1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline 化学的及び物理的性質

名前と識別子

    • 1-[4-[2-Methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]isoquinoline
    • 1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline
    • インチ: 1S/C21H21N7/c1-16-24-19(15-20(25-16)28-10-4-8-23-28)26-11-13-27(14-12-26)21-18-6-3-2-5-17(18)7-9-22-21/h2-10,15H,11-14H2,1H3
    • InChIKey: NMGTWMFNIHTJRJ-UHFFFAOYSA-N
    • ほほえんだ: C1(N2CCN(C3C=C(N4C=CC=N4)N=C(C)N=3)CC2)C2=C(C=CC=C2)C=CN=1

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 625.9±55.0 °C(Predicted)
  • 酸性度係数(pKa): 9.23±0.30(Predicted)

1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6790-1693-4mg
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877664-50-9
4mg
$99.0 2023-09-07
Life Chemicals
F6790-1693-2μmol
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877664-50-9
2μmol
$85.5 2023-09-07
Life Chemicals
F6790-1693-100mg
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877664-50-9
100mg
$372.0 2023-09-07
Life Chemicals
F6790-1693-5mg
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877664-50-9
5mg
$103.5 2023-09-07
Life Chemicals
F6790-1693-20μmol
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877664-50-9
20μmol
$118.5 2023-09-07
Life Chemicals
F6790-1693-40mg
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877664-50-9
40mg
$210.0 2023-09-07
Life Chemicals
F6790-1693-10mg
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877664-50-9
10mg
$118.5 2023-09-07
Life Chemicals
F6790-1693-25mg
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877664-50-9
25mg
$163.5 2023-09-07
Life Chemicals
F6790-1693-20mg
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877664-50-9
20mg
$148.5 2023-09-07
Life Chemicals
F6790-1693-75mg
1-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}isoquinoline
2877664-50-9
75mg
$312.0 2023-09-07

1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline 関連文献

1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinolineに関する追加情報

Professional Introduction to Compound with CAS No. 2877664-50-9 and Product Name: 1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline

The compound with the CAS number 2877664-50-9 and the product name 1-{4-2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}isoquinoline represents a significant advancement in the field of chemically modified pharmaceuticals. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The intricate structure of this molecule, featuring a combination of pyrimidine, pyrazole, and isoquinoline moieties, contributes to its unique pharmacological properties.

Recent research in the field of medicinal chemistry has highlighted the importance of bioisosterism in drug design, where structural analogs are explored to optimize pharmacokinetic and pharmacodynamic profiles. The presence of a piperazine ring in the molecular framework of this compound suggests potential interactions with various biological targets, including enzymes and receptors. Piperazine derivatives are well-known for their role in central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases, making this compound a promising candidate for further investigation.

The pyrimidine core of the molecule is another critical feature that contributes to its biological relevance. Pyrimidine derivatives are fundamental components in nucleic acid synthesis and have been extensively studied for their antimicrobial, antiviral, and anticancer properties. The specific substitution pattern at the 4-position of the pyrimidine ring, combined with the 2-methyl group, enhances the compound's ability to interact with biological targets in a selective manner. This structural motif has been shown to improve solubility and metabolic stability, which are crucial factors for drug efficacy.

The integration of a pyrazole moiety further enriches the pharmacophoric properties of this compound. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The 1H-pyrazol-1-yl group in this molecule likely contributes to its ability to modulate enzyme activity and receptor binding. Studies have demonstrated that pyrazole-based compounds can inhibit key enzymes involved in metabolic pathways, making them valuable candidates for therapeutic intervention.

The terminal isoquinoline moiety adds another layer of complexity to the compound's structure. Isoquinoline derivatives are known for their role in various biological processes, including DNA intercalation and enzyme inhibition. The presence of this scaffold suggests potential applications in anticancer therapy, where isoquinoline-based compounds have shown promise in preclinical studies. The specific arrangement of substituents around the isoquinoline ring enhances its binding affinity to biological targets, making it an attractive scaffold for drug development.

Current research trends indicate that multi-target directed ligands (MTDLs) are gaining prominence in drug discovery due to their ability to modulate multiple pathways simultaneously. The compound described here fits well within this paradigm, as it combines several pharmacophoric units that can interact with different biological targets. This approach has been successfully employed in the development of drugs for complex diseases such as cancer and neurodegenerative disorders.

In vitro studies have begun to explore the potential therapeutic applications of this compound. Initial experiments suggest that it exhibits inhibitory activity against certain enzymes and receptors relevant to various diseases. For instance, preliminary data indicate that it may interfere with kinases involved in cancer cell proliferation. Additionally, its interaction with receptors implicated in CNS disorders suggests potential benefits in treating neurological conditions.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only enhance synthetic efficiency but also allow for greater flexibility in modifying the structure for further optimization.

The pharmacokinetic profile of this compound is another area of interest. Studies have shown that modifications at specific positions can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties. By optimizing these parameters, researchers aim to enhance bioavailability and reduce toxicity, ensuring that the compound is suitable for clinical use.

Future research directions include exploring derivative compounds generated by modifying specific substituents within the molecular framework. By systematically altering functional groups such as hydroxyl or amino moieties, researchers can fine-tune the pharmacological properties of this compound series. This approach will facilitate the identification of lead compounds with enhanced efficacy and reduced side effects.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The compound described here exemplifies how structural innovation can lead to new therapeutic opportunities. By leveraging advances in synthetic chemistry and computational modeling, researchers can accelerate the discovery process and bring new treatments to patients more quickly.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://en.chemfish.com/
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://www.jbzml.com
Nanjing Jubai Biopharm
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.hbhlykj.com/about_en.html